molecular formula C6H9BrO2 B12666281 cis-3-Bromodihydro-3,5-dimethylfuran-2(3H)-one CAS No. 41788-52-7

cis-3-Bromodihydro-3,5-dimethylfuran-2(3H)-one

Cat. No.: B12666281
CAS No.: 41788-52-7
M. Wt: 193.04 g/mol
InChI Key: UIGUFPIRJDSCNF-XINAWCOVSA-N
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Description

cis-3-Bromodihydro-3,5-dimethylfuran-2(3H)-one: is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds containing a ring structure composed of four carbon atoms and one oxygen atom. The presence of bromine and methyl groups in this compound can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-Bromodihydro-3,5-dimethylfuran-2(3H)-one typically involves the bromination of dihydro-3,5-dimethylfuran-2(3H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure the cis configuration of the product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process would also include purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: Reduction reactions may target the bromine atom, leading to debromination.

    Substitution: The bromine atom can be substituted by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used in substitution reactions.

Major Products

    Oxidation: More oxidized furan derivatives.

    Reduction: Dihydro-3,5-dimethylfuran-2(3H)-one.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

cis-3-Bromodihydro-3,5-dimethylfuran-2(3H)-one:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a building block for biologically active molecules.

    Medicine: Potential precursor for pharmaceutical compounds.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating various substitution reactions. In biological systems, the compound’s reactivity could influence its interaction with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    3-Bromofuran: Lacks the dihydro and methyl groups, making it less sterically hindered.

    3,5-Dimethylfuran: Lacks the bromine atom, affecting its reactivity.

    cis-3-Bromodihydrofuran: Similar structure but without the methyl groups.

Uniqueness

  • The presence of both bromine and methyl groups in cis-3-Bromodihydro-3,5-dimethylfuran-2(3H)-one makes it unique in terms of steric and electronic effects, influencing its reactivity and potential applications.

Properties

CAS No.

41788-52-7

Molecular Formula

C6H9BrO2

Molecular Weight

193.04 g/mol

IUPAC Name

(3S,5R)-3-bromo-3,5-dimethyloxolan-2-one

InChI

InChI=1S/C6H9BrO2/c1-4-3-6(2,7)5(8)9-4/h4H,3H2,1-2H3/t4-,6+/m1/s1

InChI Key

UIGUFPIRJDSCNF-XINAWCOVSA-N

Isomeric SMILES

C[C@@H]1C[C@](C(=O)O1)(C)Br

Canonical SMILES

CC1CC(C(=O)O1)(C)Br

Origin of Product

United States

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